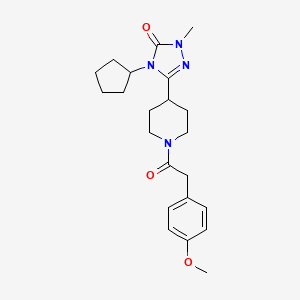![molecular formula C25H20ClFN4O B11117904 [6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11117904.png)
[6-Chloro-2-(pyridin-4-yl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its quinoline core, which is substituted with a chlorinated phenyl group, a fluorinated piperazine moiety, and a pyridine ring. The unique structural features of this compound contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Incorporation of the Fluorophenyl Group: The fluorophenyl group can be attached via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using fluorophenyl boronic acids or halides.
Final Assembly: The final step involves the coupling of the piperazine and quinoline intermediates, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and central nervous system (CNS) active compound.
Biological Research: It is used in the study of receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Industrial Applications: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various receptors, enzymes, and proteins, including G-protein coupled receptors (GPCRs), kinases, and ion channels.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and apoptotic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
Uniqueness
6-Chloro-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-(pyridin-4-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the fluorophenyl and piperazine moieties enhances its binding affinity to molecular targets and improves its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C25H20ClFN4O |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(6-chloro-2-pyridin-4-ylquinolin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H20ClFN4O/c26-18-1-6-23-21(15-18)22(16-24(29-23)17-7-9-28-10-8-17)25(32)31-13-11-30(12-14-31)20-4-2-19(27)3-5-20/h1-10,15-16H,11-14H2 |
InChI Key |
BSTZIDIMMFFHPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methyl-1,4-diazepan-1-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanone](/img/structure/B11117825.png)
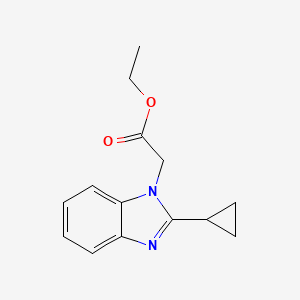
![[4-bromo-2-[(E)-[[2-[(2-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11117836.png)
![2-(2-Fluorophenyl)-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B11117837.png)
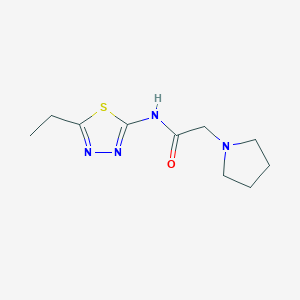
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11117840.png)
methanone](/img/structure/B11117847.png)
![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
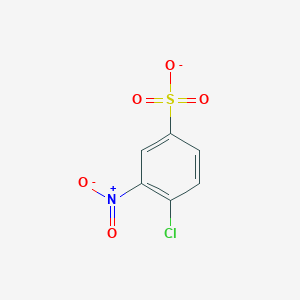
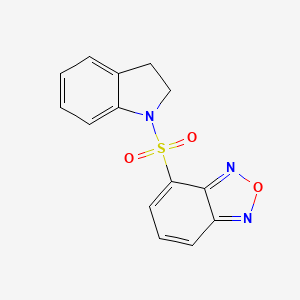
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11117873.png)
![2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11117874.png)

